molecular formula C17H18BClF2N2O4S B14115094 N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B14115094
M. Wt: 430.7 g/mol
InChI Key: OBRPUHIUAOYEFH-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of boron, chlorine, fluorine, and sulfonamide groups within its structure makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the boronic ester: This step involves the reaction of 2-chloro-5-bromopyridine with pinacolborane in the presence of a palladium catalyst to form the boronic ester.

    Coupling reaction: The boronic ester is then coupled with 2,4-difluorobenzenesulfonyl chloride using a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and sulfonamide groups.

    Coupling reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl halides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with protein binding sites, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar compounds to N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide include:

    2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the difluorobenzenesulfonamide group but shares the boronic ester and pyridine moieties.

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester that serves as a precursor in various organic syntheses.

    2-chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester and pyridine structure but with different substituents.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C17H18BClF2N2O4S

Molecular Weight

430.7 g/mol

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C17H18BClF2N2O4S/c1-16(2)17(3,4)27-18(26-16)10-7-13(15(19)22-9-10)23-28(24,25)14-6-5-11(20)8-12(14)21/h5-9,23H,1-4H3

InChI Key

OBRPUHIUAOYEFH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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